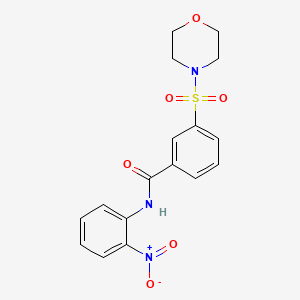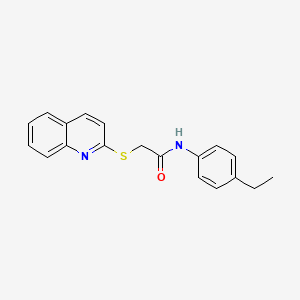
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide, also known as NSC 74859, is a chemical compound that has been extensively studied for its potential in the field of cancer research. This compound has been shown to have promising results in inhibiting the growth of cancer cells and has been the subject of numerous scientific studies.
作用機序
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 inhibits the activity of the enzyme heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is required for the stability and function of many oncogenic proteins. By inhibiting HSP90, 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 destabilizes these oncogenic proteins, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is that it has been extensively studied and has been shown to be effective against a variety of different types of cancer cells. It is also relatively easy to synthesize, making it a cost-effective compound for use in lab experiments. One limitation of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is that it is not very water-soluble, which can make it difficult to administer in vivo.
将来の方向性
There are a number of future directions for the study of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859. One area of research is the development of more water-soluble analogs of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859, which would make it easier to administer in vivo. Another area of research is the development of combination therapies that include 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859, which could potentially increase its effectiveness against cancer cells. Finally, there is a need for further studies to determine the optimal dosage and administration of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 in vivo.
合成法
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 is synthesized by reacting 2-nitrobenzoyl chloride with 3-aminobenzenesulfonamide in the presence of triethylamine and dichloromethane. The resulting product is then reacted with morpholine to form 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859. This synthesis method has been extensively studied and has been shown to produce high yields of 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859.
科学的研究の応用
3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been extensively studied for its potential in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-(4-morpholinylsulfonyl)-N-(2-nitrophenyl)benzamide 74859 has been shown to be effective against a variety of different types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to be effective against cancer cells that are resistant to chemotherapy.
特性
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c21-17(18-15-6-1-2-7-16(15)20(22)23)13-4-3-5-14(12-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKSQGPQNKHXQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-pyridinylmethyl)acetamide](/img/structure/B5147437.png)
![N-[5-(1-{2-[(2,6-difluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5147443.png)
![N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5147457.png)
![ethyl 4-[({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)amino]-1-piperidinecarboxylate](/img/structure/B5147458.png)
![5-cyclopropyl-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5147461.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-1,3,4-thiadiazol-2-yl-4-piperidinecarboxamide](/img/structure/B5147470.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-1,3-benzoxazole](/img/structure/B5147476.png)

![1-[4-nitro-2-(trifluoromethyl)phenyl]-3-piperidinol](/img/structure/B5147480.png)

![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)